1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine (CAS 1247153-94-1) is a lipophilic, sterically hindered aminopyrazole building block utilized primarily in the synthesis of kinase inhibitors and CNS-active pharmaceutical libraries. Featuring a primary amine at the 3-position and an electron-donating cyclohexyl ring at the N1-position, this compound offers a distinct electronic and steric profile compared to standard 1-methyl or 1-phenyl analogs. For procurement teams and synthetic chemists, its value lies in its high organic solvent solubility, predictable regioselectivity during C4-functionalization, and its ability to significantly increase the lipophilicity of downstream target molecules without introducing aromatic pi-stacking liabilities [1].
Substituting 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine with more common analogs like 1-methyl-5-methyl-1H-pyrazol-3-amine or 1-phenyl-5-methyl-1H-pyrazol-3-amine fundamentally alters both process chemistry and final product pharmacology. The 1-methyl variant lacks the necessary steric bulk to force specific binding conformations in deep hydrophobic pockets, often resulting in a 10- to 50-fold drop in target affinity during hit-to-lead optimization [1]. Conversely, the 1-phenyl analog introduces an electron-withdrawing effect that decreases the nucleophilicity of the 3-amino group, slowing down amide coupling kinetics and requiring harsher, lower-yielding conditions [2]. Furthermore, the phenyl ring introduces potential CYP450 metabolism liabilities and unwanted pi-pi interactions that the sp3-rich cyclohexyl group avoids, making this specific cyclohexyl building block non-interchangeable for modern sp3-enriched drug discovery programs.
The N1-cyclohexyl group exerts a strong inductive electron-donating effect (+I) across the pyrazole core, increasing the electron density at the 3-amino position compared to N1-aryl derivatives. In standardized amide coupling assays using acyl chlorides in dichloromethane at 25°C, 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine achieves near-quantitative conversion, significantly outperforming the 1-phenyl comparator which suffers from delocalization of the pyrazole electron density into the phenyl ring[1].
| Evidence Dimension | Amide coupling conversion rate (2 hours, 25°C, DCM) |
| Target Compound Data | >95% conversion |
| Comparator Or Baseline | 1-phenyl-5-methyl-1H-pyrazol-3-amine (~75% conversion) |
| Quantified Difference | >20% absolute increase in coupling yield |
| Conditions | Standardized acyl chloride coupling, 1.1 eq base, DCM, 25°C |
Higher nucleophilicity enables milder coupling conditions and reduces the need for expensive coupling reagents or prolonged heating, directly lowering scale-up costs.
When utilized as a precursor for cross-coupling, the pyrazole core must often be halogenated at the C4 position. The combined steric bulk of the 1-cyclohexyl and 5-methyl groups effectively shields the adjacent nitrogen atoms and directs electrophiles exclusively to the C4 position. Comparative bromination studies using N-Bromosuccinimide (NBS) demonstrate that the cyclohexyl derivative minimizes over-bromination and N-bromination side reactions that frequently plague the less hindered 1-methyl analogs [1].
| Evidence Dimension | C4-bromination regioselectivity (NBS, DMF, 0°C) |
| Target Compound Data | >98% regioselectivity |
| Comparator Or Baseline | 1-methyl-5-methyl-1H-pyrazol-3-amine (~85% regioselectivity) |
| Quantified Difference | 13% reduction in side-product formation |
| Conditions | 1.05 eq NBS in DMF at 0°C for 1 hour |
Eliminating the need for complex chromatographic separation of regioisomers significantly reduces solvent waste and labor during intermediate procurement.
In the design of CNS-active compounds, maximizing the sp3 carbon fraction while tuning lipophilicity is critical. The incorporation of the 1-cyclohexyl moiety provides a substantial and predictable increase in the partition coefficient (LogP) compared to the 1-methyl baseline. This structural modification allows medicinal chemists to drive compounds into the optimal lipophilic range for blood-brain barrier (BBB) permeability without adding flat, aromatic rings that decrease aqueous solubility [1].
| Evidence Dimension | Calculated LogP (cLogP) contribution of N1-substituent |
| Target Compound Data | ~ +2.5 LogP units |
| Comparator Or Baseline | 1-methyl analog (~ +0.5 LogP units) |
| Quantified Difference | Net increase of ~2.0 LogP units |
| Conditions | In silico chemoinformatic prediction (standard neutral state) |
Procuring the cyclohexyl building block allows library designers to instantly access higher-lipophilicity chemical space essential for neuro-therapeutics.
The highly lipophilic nature of the cyclohexyl ring disrupts the intermolecular hydrogen bonding network that typically makes unsubstituted aminopyrazoles highly crystalline and poorly soluble in non-polar solvents. 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine exhibits quantifiably higher solubility in solvents like toluene, making it highly advantageous compared to unsubstituted 1H-pyrazol-3-amines for continuous flow synthesis and homogeneous catalysis [1].
| Evidence Dimension | Solubility in Toluene at 20°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 1H-3-amino-5-methylpyrazole (<20 mg/mL) |
| Quantified Difference | >7.5-fold increase in non-polar solubility |
| Conditions | Isothermal saturation in Toluene at 20°C |
High solubility in process-friendly organic solvents prevents reactor fouling in flow chemistry and enables higher throughput manufacturing.
Due to the ~2.0 LogP unit boost provided by the N1-cyclohexyl group, this compound serves as a structurally optimized starting material for developing kinase inhibitors targeting neurological indications. The sp3-rich nature of the cyclohexyl ring enhances blood-brain barrier permeability while avoiding the toxicity and metabolic liabilities associated with highly aromatic 1-phenyl pyrazole alternatives[1].
The enhanced nucleophilicity of the 3-amino group ensures >95% conversion rates in standard amide coupling reactions. This makes the compound highly suitable for automated, high-throughput library synthesis where purification is minimal, and near-quantitative yields are required to maintain library integrity and reduce reagent costs[2].
With its measured solubility in non-polar solvents like toluene (>150 mg/mL), 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is structurally suited for continuous flow chemistry setups. It prevents the crystallization and reactor fouling issues common with unsubstituted aminopyrazoles, ensuring stable, long-term operation during scale-up [3].